

Spectroscopic Profile of 2-Hydroxy-7-methylquinoline-3-carbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 2-Hydroxy-7-methylquinoline-3-carbaldehyde

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Abstract

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, characterization, and application in further research and development. This technical guide provides a summary of the available and expected spectroscopic characteristics of this compound, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-Visible spectroscopy. Due to the limited availability of published experimental data for this specific molecule, this guide combines established data with predicted values based on structurally analogous compounds. Detailed experimental protocols for the spectroscopic techniques are also provided to aid in the acquisition of new data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in drug discovery. The substituent groups on the quinoline ring system play a crucial role in determining the molecule's chemical and physical properties. **2-Hydroxy-7-methylquinoline-3-carbaldehyde**, with its

hydroxy, methyl, and carbaldehyde functionalities, presents a unique electronic and structural profile. This document aims to be a core reference for the spectroscopic properties of this compound.

Molecular and Physical Properties

The fundamental properties of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** are summarized in Table 1. This data is computationally derived and sourced from the PubChem database.[1]

Table 1: Molecular and Physical Properties[1]

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
IUPAC Name	7-methyl-2-oxo-1H-quinoline-3-carbaldehyde
CAS Number	80231-41-0
Canonical SMILES	CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
InChI Key	CYCWXKDJRZUITF-UHFFFAOYSA-N

Spectroscopic Data

While comprehensive, peer-reviewed experimental spectra for **2-Hydroxy-7-methylquinoline-3-carbaldehyde** are not readily available in the public domain, its spectroscopic characteristics can be predicted with a high degree of confidence based on the analysis of structurally similar quinoline derivatives. The following sections present a combination of available data and expected spectral features.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For **2-Hydroxy-7-methylquinoline-3-carbaldehyde**, the primary expectation is the observation of the molecular ion peak.

Table 2: Expected Mass Spectrometry Data

Technique	Expected m/z	Interpretation
GC-MS (EI)	187	[M] ⁺ (Molecular Ion)
HRMS (ESI)	188.0706	[M+H] ⁺ (Protonated Molecule)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** are outlined below. These predictions are based on the known spectra of related quinoline aldehydes.

Table 3: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (-CHO)
~9.3	Singlet	1H	H4
~8.0-8.2	Doublet	1H	H5
~7.7-7.9	Doublet	1H	H8
~7.3-7.5	Doublet of doublets	1H	H6
~2.5	Singlet	3H	Methyl protons (-CH ₃)

Table 4: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~190-192	Aldehyde Carbonyl (-CHO)
~160-162	C2 (C-OH)
~148-150	C8a
~140-142	C4
~135-137	C7
~130-132	C5
~128-130	C4a
~125-127	C6
~118-120	C8
~115-117	C3
~21-23	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **2-Hydroxy-7-methylquinoline-3-carbaldehyde** are listed in Table 5.

Table 5: Expected IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (Hydroxy group)
~3100-3000	Medium	C-H stretch (Aromatic)
~2950-2850	Medium	C-H stretch (Methyl group)
~2850-2750	Weak	C-H stretch (Aldehyde)
~1680-1660	Strong	C=O stretch (Aldehyde carbonyl)
~1620-1580	Medium-Strong	C=C and C=N stretch (Quinoline ring)
~1450-1400	Medium	C-H bend (Methyl group)
~1250-1150	Medium	C-O stretch (Hydroxy group)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinoline ring system is expected to result in strong absorption in the UV region.

Table 6: Expected UV-Visible Spectroscopic Data (Solvent: Methanol or Ethanol)

λ _{max} (nm)	Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹)	Transition
~240-250	High	π → π
~320-340	Medium	π → π
~380-400	Low	n → π [*]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. Instrument parameters should be optimized for each

specific analysis.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., HP-5MS).
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a higher number of scans will be necessary compared to ^1H NMR.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Perform a background subtraction.

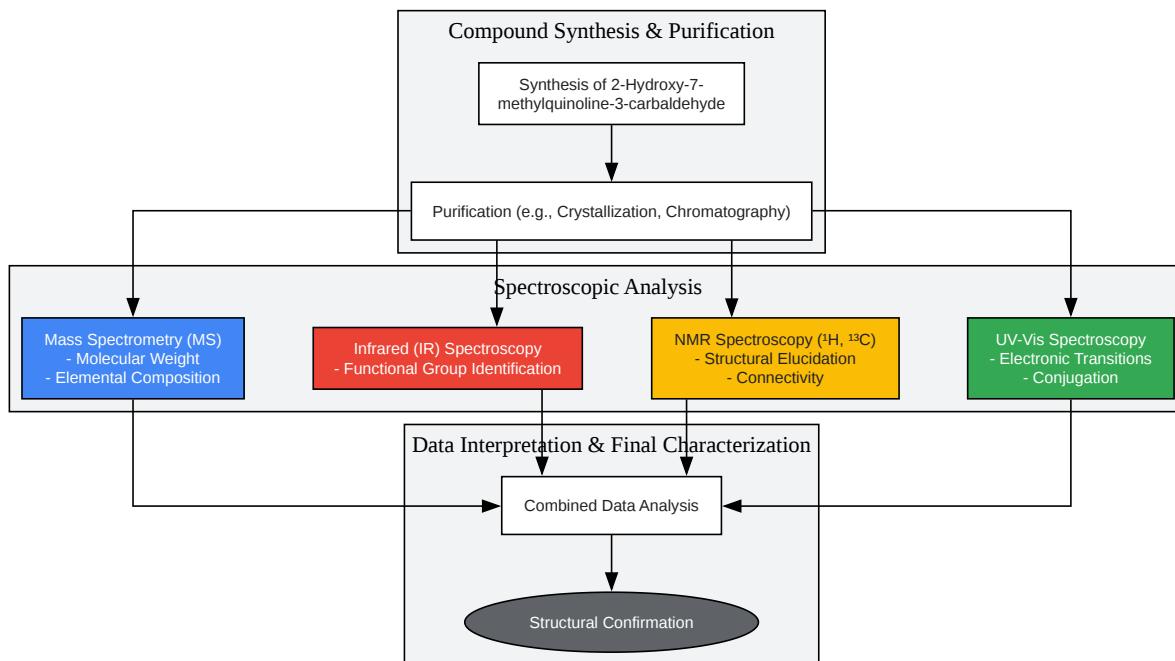
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.

- Acquisition:
 - Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
 - Record the baseline with the solvent-filled cuvette in both beams.
 - Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

Workflow and Data Relationships

The logical flow of spectroscopic analysis for a novel or synthesized compound like **2-Hydroxy-7-methylquinoline-3-carbaldehyde** is depicted in the following diagram. This workflow ensures a comprehensive characterization, from initial purity and identity confirmation to detailed structural elucidation.



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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. While a complete set of experimental data is yet to be published, the expected spectral characteristics outlined herein, based on established knowledge of similar compounds, offer a valuable resource for researchers. The provided experimental protocols serve as a practical guide for obtaining and confirming the

spectroscopic data for this compound, which will be crucial for its future applications in scientific research and development.

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References

- 1. 2-Hydroxy-7-methylquinoline-3-carbaldehyde | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-7-methylquinoline-3-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332489#spectroscopic-properties-of-2-hydroxy-7-methylquinoline-3-carbaldehyde]

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